![molecular formula C23H28N4O2S B305624 N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305624.png)
N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the triazole family and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the growth of microorganisms and cancer cells. It is thought to achieve this by interfering with the synthesis of essential cellular components such as DNA and proteins.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. It has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in humans.
Zukünftige Richtungen
There are various future directions for the research and development of N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One potential direction is to further investigate its mechanism of action to gain a better understanding of how it exerts its pharmacological effects. Another direction is to evaluate its efficacy and safety in animal models to determine its potential use in humans. Additionally, the development of new derivatives of this compound with improved pharmacological properties is another potential direction for future research.
Synthesemethoden
The synthesis of N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 2,6-dimethylphenyl isothiocyanate with 4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to exhibit various pharmacological properties such as antifungal, antibacterial, and anticancer activities. It has been extensively studied for its potential use in the treatment of various diseases such as fungal infections, bacterial infections, and cancer.
Eigenschaften
Produktname |
N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
---|---|
Molekularformel |
C23H28N4O2S |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-[[4-(2-methoxyethyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H28N4O2S/c1-17-8-7-9-18(2)22(17)24-21(28)16-30-23-26-25-20(27(23)14-15-29-3)13-12-19-10-5-4-6-11-19/h4-11H,12-16H2,1-3H3,(H,24,28) |
InChI-Schlüssel |
OATRXFZFNWYTEP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CCOC)CCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CCOC)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.